5-Phenyltetradecane

Enhanced Oil Recovery Surfactant Flooding Interfacial Tension

5-Phenyltetradecane (C20H34, MW 274.48 g/mol) is a mid-position secondary phenylalkane within the C14 linear alkylbenzene (LAB) family, characterized by a phenyl group located at the fifth carbon of an unbranched tetradecane chain. Unlike commercial LAB mixtures composed of numerous positional isomers, 5-phenyltetradecane is available as a discrete, high-purity monoisomer.

Molecular Formula C20H34
Molecular Weight 274.5 g/mol
CAS No. 4534-56-9
Cat. No. B14179997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyltetradecane
CAS4534-56-9
Molecular FormulaC20H34
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCC)C1=CC=CC=C1
InChIInChI=1S/C20H34/c1-3-5-7-8-9-10-12-16-19(15-6-4-2)20-17-13-11-14-18-20/h11,13-14,17-19H,3-10,12,15-16H2,1-2H3
InChIKeyRAWFVRXBPRHWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyltetradecane (CAS 4534-56-9) for EOR Research: Mid-Chain Phenylalkane Monoisomer


5-Phenyltetradecane (C20H34, MW 274.48 g/mol) is a mid-position secondary phenylalkane within the C14 linear alkylbenzene (LAB) family, characterized by a phenyl group located at the fifth carbon of an unbranched tetradecane chain [1]. Unlike commercial LAB mixtures composed of numerous positional isomers, 5-phenyltetradecane is available as a discrete, high-purity monoisomer [2]. Its structural singularity enables precise investigation of isomer-specific interfacial behavior and environmental partitioning, functions that are obscured in multi-isomer technical blends [3]. This compound serves as a defined precursor for synthesizing structurally exact anionic surfactants, such as 5-phenyltetradecane sulfonate, for systematic studies in enhanced oil recovery (EOR) and environmental fate modeling [4].

Why 5-Phenyltetradecane Cannot Be Interchanged with Bulk LAB or Other Isomers


Substituting 5-phenyltetradecane with a generic linear alkylbenzene (LAB) mixture or an alternative positional isomer introduces critical functional variability that undermines experimental reproducibility and formulation precision. Industrial LABs are complex, multi-isomer blends whose exact composition varies by manufacturer and batch [1]. Even among pure C14 monoisomers, the position of the phenyl group dictates fundamental surfactant properties. Direct comparative studies have established a clear rank order for interfacial tension reduction capability among mid-chain phenyltetradecane sulfonate isomers (7- > 5- > 3-phenyltetradecane sodium sulfonate), demonstrating that the phenyl position is not an interchangeable variable but a primary determinant of performance [2]. Furthermore, the response of 5-phenyltetradecane-derived surfactants to co-solvents like alcohols is distinct and often opposite to that of its 1- and 3-isomers, meaning a formulation optimized for 5-phenyltetradecane sulfonate will not function equivalently if another isomer is substituted [3]. This isomer-specific behavior extends to interactions with fatty acids, where 5-phenyltetradecane sulfonate shows a unique response compared to its 1- and 3- analogs [4].

Quantitative Evidence for Selecting 5-Phenyltetradecane Over Alternative Isomers


Interfacial Tension (IFT) Lowering Capability: Ranked Intermediate Among C14 Monoisomers

In a direct head-to-head comparison of three pure mid-position phenyltetradecane sodium sulfonate isomers, the IFT-lowering capability was quantitatively ranked. 5-phenyltetradecane sodium sulfonate occupies a distinct intermediate position, exhibiting significantly different performance from both its 3- and 7- positional analogs. This ranking provides a quantifiable basis for isomer selection based on the required IFT performance window [1].

Enhanced Oil Recovery Surfactant Flooding Interfacial Tension

Distinct Alcohol Additive Response: n-Pentanol Lowers IFT, n-Octanol Increases IFT

The interfacial tension behavior of 5-phenyltetradecane sulfonate shows a unique and quantifiable response to alcohol additives, differentiating it from the 1- and 3-phenyl isomers. The addition of n-pentanol lowered its IFT, while n-octanol increased it, a trend not observed for the other isomers [1].

Surfactant Formulation Co-solvent Effects Interfacial Tension

Fatty Acid Interaction: IFT Increases Upon Addition of Fatty Acids

In studies simulating crude oil chemistry, the addition of fatty acids to the oil phase caused a distinct response in the interfacial tension of different phenyltetradecane sulfonate isomers. The IFT of 5-phenyltetradecane sulfonate increased upon the addition of fatty acids, a behavior opposite to that of 1-phenyltetradecane sulfonate (which decreased) and distinct from 3-phenyltetradecane sulfonate (which increased or did not change) [1].

Enhanced Oil Recovery Crude Oil Chemistry Surfactant-Fatty Acid Synergism

Henry's Law Constant: Quantified Air-Water Partitioning

5-Phenyltetradecane has a documented Henry's law solubility constant (Hscp) of 5.0×10⁻⁴ mol/(m³·Pa) at 298.15 K, derived from measured vapor pressure and aqueous solubility data [1]. This value quantifies its air-water partitioning behavior, essential for accurate environmental fate modeling.

Environmental Fate Air-Water Partitioning Volatilization Modeling

Primary Research and Industrial Scenarios Where 5-Phenyltetradecane Provides Differentiated Value


Isomer-Specific Surfactant Synthesis for EOR Mechanism Studies

As a discrete mid-chain phenylalkane, 5-phenyltetradecane is the essential precursor for synthesizing 5-phenyltetradecane sulfonate, a structurally defined anionic surfactant. Its use, rather than a mixed LAB feedstock, allows for the systematic study of how phenyl group position (specifically at C5) governs interfacial tension reduction, electrolyte tolerance, and co-surfactant synergism in enhanced oil recovery (EOR). This is supported by direct comparative data showing a distinct rank order of IFT-lowering capability among monoisomers (7- > 5- > 3-) [1].

Formulation Development for Surfactant Flooding with Alcohol Co-solvents

Researchers developing EOR formulations that incorporate alcohol co-solvents should procure 5-phenyltetradecane for its derivative sulfonate. Direct evidence demonstrates that 5-phenyltetradecane sulfonate exhibits a unique response to n-pentanol (lowers IFT) and n-octanol (increases IFT), a behavior not shared by the 1- or 3-phenyl isomers [2]. This specificity necessitates the use of the exact 5-isomer for accurate formulation optimization.

Investigating Surfactant-Crude Oil Component Interactions

In research aimed at understanding how naturally occurring fatty acids in crude oil affect surfactant performance, 5-phenyltetradecane sulfonate offers a defined test system. Unlike 1-phenyltetradecane sulfonate, its IFT increases upon the addition of fatty acids [3]. This distinct behavior makes the 5-isomer a valuable probe for studying and predicting surfactant performance in acid-rich reservoirs.

Environmental Fate and Transport Modeling of Specific LAB Isomers

For environmental scientists studying the fate of linear alkylbenzene (LAB) contaminants, 5-phenyltetradecane serves as a pure analytical standard. The availability of a specific Henry's law constant (5.0×10⁻⁴ mol/(m³·Pa) at 298.15 K) [4] enables more accurate modeling of its air-water exchange, a refinement that is impossible when relying on estimated or class-averaged values for mixed LAB isomers.

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